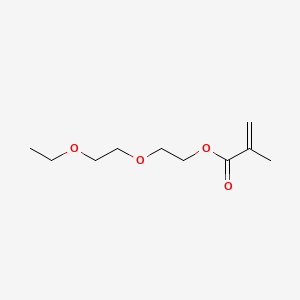
2-(2-Ethoxyethoxy)ethyl methacrylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of EOEOEMA typically involves the reaction of 2-(2-methoxyethoxy)ethyl methacrylate with molecular oxygen under high pressure in the presence of a radical initiator. This process yields a water-soluble, thermoresponsive polymer known as poly(2-(2-methoxyethoxy)ethyl methacrylate) peroxide (PMEO2MAP) . The polymer structure has been confirmed through spectroscopy, elemental analysis, calorimetry, and mass spectrometry .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Thermoresponsive Properties and Thermal Degradation
2-(2-Ethoxyethoxy)ethyl methacrylate has been studied for its ability to form water-soluble, thermoresponsive polyperoxides. These compounds exhibit highly exothermic degradation and their structure has been confirmed through various spectroscopic methods. This makes them relevant in areas where controlled thermal responsiveness and degradation are important (Pal & De, 2012).
Synthesis of Water-Soluble Polymethacrylates
This chemical is used in the synthesis of water-soluble polymethacrylates. These substances have significant implications in materials science, particularly due to their thermally sensitive properties. The process involves living anionic polymerizations, yielding polymers with predictable molecular weights and narrow molecular weight distributions (Han, Hagiwara, & Ishizone, 2003).
Phase Transitions in Aqueous Solutions
The phase transitions of copolymers containing 2-(2-methoxyethoxy)ethyl methacrylate in water have been explored, which are crucial for understanding their applications in hydrogel formation and other polymer-based technologies. These phase transitions, studied using NMR and other techniques, are important for applications where environmental responsiveness of materials is required (Lutz et al., 2007).
Polymerization Reactions
Research on this compound includes the study of its polymerization reactions. These reactions are fundamental to creating specific polymer structures with desired properties for a variety of applications, including coatings and adhesives (Ranucci, Spagnoli, & Ferruti, 1999).
Photoinitiated Polymerization
The compound is also involved in photoinitiated polymerization processes. These processes are critical in areas like nanotechnology and materials science, where light-induced polymerization can be used to create novel materials with unique properties (Tan et al., 2016).
Porous Poly[oligo(ethylene glycol) methyl ether methacrylate] Gels
Another significant application is in the synthesis of porous poly[oligo(ethylene glycol) methyl ether methacrylate] gels. These gels exhibit rapid swelling and deswelling in water and have potential applications in biomedical fields, particularly in drug delivery systems and tissue engineering (Iizawa, Yamamoto, Gotoh, & Sakohara, 2012).
Antibacterial and Antifouling Properties
The compound has been used in the preparation of antifouling copolymer brushes that incorporate antibacterial peptides. These materials have potential applications in the biomedical field, particularly in the development of surfaces that resist bacterial colonization (Glinel et al., 2009).
Zukünftige Richtungen
: Pal, S., & De, P. (2012). Water soluble polyperoxides from 2-(2-methoxyethoxy)ethyl methacrylate: influence of molecular oxygen on thermoresponsive properties and thermal degradation. Chemical Communications, 48(35), 4207–4209. DOI: 10.1039/C2CC18013H : Sigma-Aldrich. (2022). 2-Ethylhexyl methacrylate. Link
Eigenschaften
IUPAC Name |
2-(2-ethoxyethoxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-12-5-6-13-7-8-14-10(11)9(2)3/h2,4-8H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTWWOCWRSUGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196396 | |
| Record name | 2-(2-Ethoxyethoxy)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethoxy)ethyl methacrylate | |
CAS RN |
45127-97-7 | |
| Record name | 2-(Ethoxyethoxy)ethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45127-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxy(diethylene glycol) methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Ethoxyethoxy)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-ethoxyethoxy)ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOXY(DIETHYLENE GLYCOL) METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27W232YEAY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



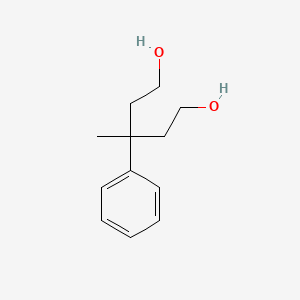
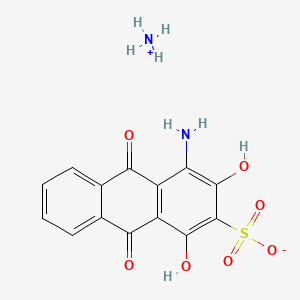
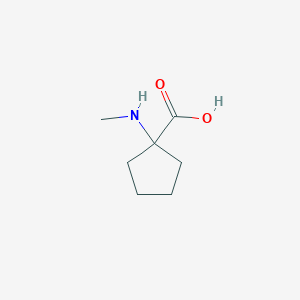
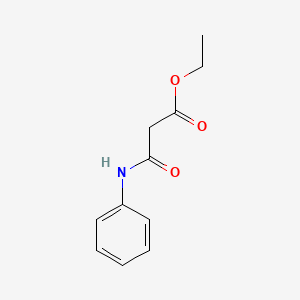
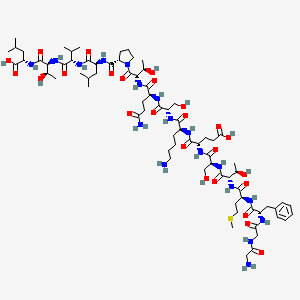
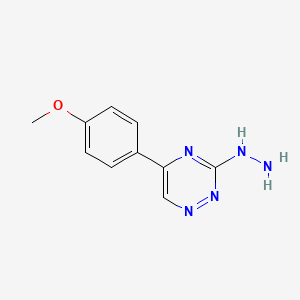
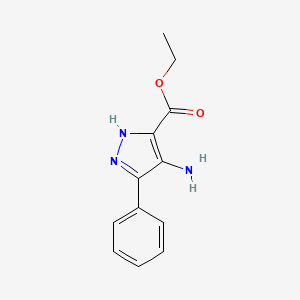
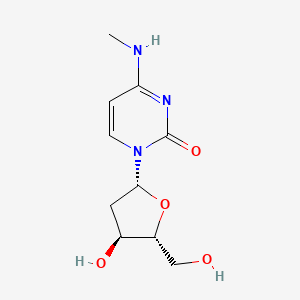

![Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatesilicate](/img/structure/B1599079.png)
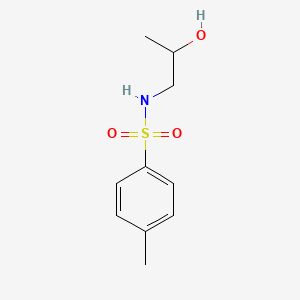
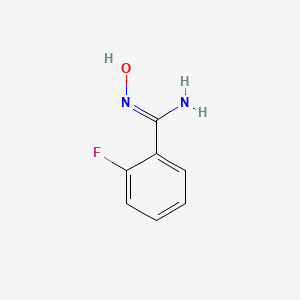
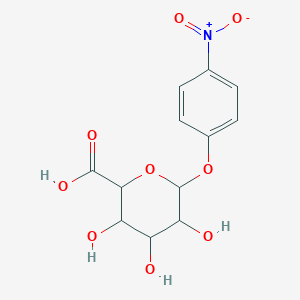
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)